甲磺酰基甲磺酰氯

描述

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as Methylsulfonylmethylsulfonyl chloride, has been studied extensively. One method involves the use of a heterogeneous transition metal-free material, a type of carbon nitride photocatalyst, to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the transformation of methane to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter .

Molecular Structure Analysis

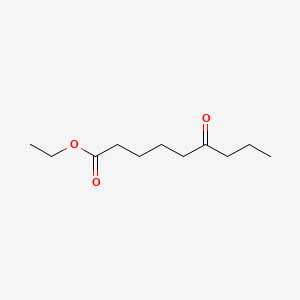

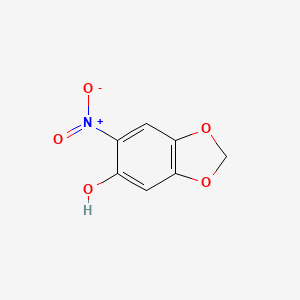

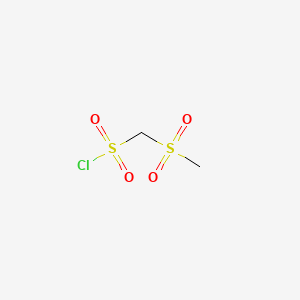

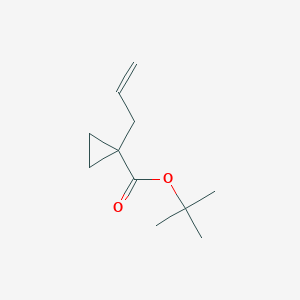

The molecular structure of Methylsulfonylmethylsulfonyl chloride can be represented by the formula C2H5ClO4S2 . The InChI representation is InChI=1S/C2H5ClO4S2 and the Canonical SMILES representation is CS(=O)(=O)CS(=O)(=O)Cl .

Physical And Chemical Properties Analysis

Methylsulfonylmethylsulfonyl chloride is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . Its molecular weight is 192.6 g/mol .

科学研究应用

Pharmaceutical Intermediates

(Methylsulfonyl)methanesulfonyl chloride: is utilized in the synthesis of various pharmaceutical intermediates. Its reactivity with compounds containing active hydrogen, such as amino and hydroxyl groups, allows for the introduction of the methanesulfonyl group into molecules . This modification can significantly alter the pharmacokinetic properties of a compound, potentially leading to improved drug efficacy and safety.

Reagent in Organic Synthesis

Due to its electrophilic nature, this compound serves as a valuable reagent in organic synthesis. It can be used to transform alcohols into methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . This versatility makes it a staple in synthetic chemistry laboratories.

Catalyst and Accelerator in Polymerization

The compound finds application as a catalyst and accelerator in the polymerization process. It can catalyze the esterification or polymerization of certain monomers, leading to the formation of polymers with specific properties. This is particularly useful in the production of specialty plastics and resins .

Dyeing Assistant and Ink Drying Accelerator

In the textile industry, (methylsulfonyl)methanesulfonyl chloride is used as a dyeing assistant to improve the uptake and fastness of dyes on fabrics . Additionally, its hygroscopic nature makes it an effective drying accelerator in inks and coatings, enhancing the drying process and improving the quality of printed materials.

Synthesis of Agrochemicals

This compound is also a precursor in the synthesis of agrochemicals. Its ability to introduce sulfonyl groups into organic molecules is exploited to create compounds that can serve as herbicides, pesticides, or fungicides, contributing to the protection of crops and yield improvement .

Production of Methanesulfonic Acid

Lastly, (methylsulfonyl)methanesulfonyl chloride is used as a raw material for the production of methanesulfonic acid . Methanesulfonic acid is a strong organic acid used in various applications, including as an electrolyte in lead-acid battery replacement technologies, thus playing a role in the advancement of energy storage solutions.

安全和危害

Methylsulfonylmethylsulfonyl chloride is highly hazardous. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is harmful to aquatic life with long-lasting effects .

属性

IUPAC Name |

methylsulfonylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDYGBSUPOHHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339445 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylsulfonylmethylsulfonyl chloride | |

CAS RN |

22317-89-1 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)